molecular formula C23H22ClN5O B12128405 1-(4-Chloro-phenyl)-cyclopentanecarboxylic acid [2-(1H-benzoimidazol-2-yl)-5-methyl-2H-pyrazol-3-yl]-amide CAS No. 956781-16-1

1-(4-Chloro-phenyl)-cyclopentanecarboxylic acid [2-(1H-benzoimidazol-2-yl)-5-methyl-2H-pyrazol-3-yl]-amide

Cat. No.: B12128405
CAS No.: 956781-16-1
M. Wt: 419.9 g/mol
InChI Key: JBKVQEQNNPXBMA-UHFFFAOYSA-N
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Description

1-(4-Chloro-phenyl)-cyclopentanecarboxylic acid [2-(1H-benzoimidazol-2-yl)-5-methyl-2H-pyrazol-3-yl]-amide is a complex organic compound that features a combination of cyclopentane, benzimidazole, and pyrazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Chloro-phenyl)-cyclopentanecarboxylic acid [2-(1H-benzoimidazol-2-yl)-5-methyl-2H-pyrazol-3-yl]-amide typically involves multi-step organic reactions. One common approach is the condensation of 4-chlorobenzaldehyde with cyclopentanecarboxylic acid to form the corresponding cyclopentanecarboxylic acid derivative. This intermediate is then reacted with 2-(1H-benzoimidazol-2-yl)-5-methyl-2H-pyrazole under specific conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents such as N,N-dimethylformamide and sulfur can also enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

1-(4-Chloro-phenyl)-cyclopentanecarboxylic acid [2-(1H-benzoimidazol-2-yl)-5-methyl-2H-pyrazol-3-yl]-amide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-(4-Chloro-phenyl)-cyclopentanecarboxylic acid [2-(1H-benzoimidazol-2-yl)-5-methyl-2H-pyrazol-3-yl]-amide involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit enzymes such as tyrosine kinases, leading to the disruption of signaling pathways essential for cancer cell survival and proliferation . The benzimidazole and pyrazole moieties play crucial roles in binding to the active sites of these enzymes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-Chloro-phenyl)-cyclopentanecarboxylic acid [2-(1H-benzoimidazol-2-yl)-5-methyl-2H-pyrazol-3-yl]-amide is unique due to its combination of cyclopentane, benzimidazole, and pyrazole moieties, which confer distinct chemical and biological properties. This unique structure allows it to interact with multiple molecular targets, making it a versatile compound for various applications .

Properties

CAS No.

956781-16-1

Molecular Formula

C23H22ClN5O

Molecular Weight

419.9 g/mol

IUPAC Name

N-[2-(1H-benzimidazol-2-yl)-5-methylpyrazol-3-yl]-1-(4-chlorophenyl)cyclopentane-1-carboxamide

InChI

InChI=1S/C23H22ClN5O/c1-15-14-20(29(28-15)22-25-18-6-2-3-7-19(18)26-22)27-21(30)23(12-4-5-13-23)16-8-10-17(24)11-9-16/h2-3,6-11,14H,4-5,12-13H2,1H3,(H,25,26)(H,27,30)

InChI Key

JBKVQEQNNPXBMA-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=C1)NC(=O)C2(CCCC2)C3=CC=C(C=C3)Cl)C4=NC5=CC=CC=C5N4

Origin of Product

United States

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